molecular formula C15H21N3O7 B4078090 1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperazine oxalate

1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperazine oxalate

Cat. No. B4078090
M. Wt: 355.34 g/mol
InChI Key: LORZVXZIQFPTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperazine oxalate is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a piperazine derivative and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperazine oxalate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperazine oxalate has been found to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may protect against oxidative stress-related damage. This compound has also been found to exhibit anti-inflammatory and analgesic effects, which may be beneficial for the treatment of pain and inflammation-related disorders.

Advantages and Limitations for Lab Experiments

The use of 1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperazine oxalate in lab experiments has various advantages and limitations. One of the advantages is its potential as a therapeutic agent for the treatment of neurological disorders. This compound has also been found to exhibit various biochemical and physiological effects, making it a potential candidate for the treatment of other disorders. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are various future directions for the use of 1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperazine oxalate in scientific research. One of the directions is the investigation of its potential as a therapeutic agent for the treatment of neurological disorders. This compound may also be investigated for its potential in the treatment of pain and inflammation-related disorders. Further studies may also be conducted to understand its mechanism of action and to identify any potential side effects.

Scientific Research Applications

1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperazine oxalate has been used in various scientific research studies. Its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease has been investigated. This compound has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3.C2H2O4/c1-11-2-3-12(16(17)18)13(10-11)19-9-8-15-6-4-14-5-7-15;3-1(4)2(5)6/h2-3,10,14H,4-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORZVXZIQFPTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.